molecular formula C12H20CaO15 B12095850 2-Keto-D-gluconic acid hemicalcium sal&

2-Keto-D-gluconic acid hemicalcium sal&

Cat. No.: B12095850
M. Wt: 444.36 g/mol
InChI Key: LBTJSFDOKRLTMQ-UHFFFAOYSA-L
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Description

2-Keto-D-gluconic acid hemicalcium salt is a compound with the chemical formula C6H9O7 · ½Ca · xH2O. . This compound is a derivative of gluconic acid and is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-D-gluconic acid hemicalcium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains. The process involves the use of bacteria such as Gluconobacter oxydans, which oxidizes D-glucose to 2-keto-D-gluconic acid. The resulting acid is then neutralized with calcium carbonate to form the hemicalcium salt .

Industrial Production Methods

In industrial settings, the production of 2-keto-D-gluconic acid hemicalcium salt typically involves large-scale fermentation processes. The fermentation is carried out in bioreactors where conditions such as pH, temperature, and aeration are carefully controlled to optimize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include D-erythorbic acid and D-mannonate .

Mechanism of Action

The mechanism of action of 2-keto-D-gluconic acid hemicalcium salt involves its conversion to other compounds through enzymatic reactions. For example, in Escherichia coli, the genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon. The compound is converted to D-mannonate by the enzyme fructuronate reductase .

Comparison with Similar Compounds

2-Keto-D-gluconic acid hemicalcium salt is unique due to its specific chemical structure and properties. Similar compounds include:

These similar compounds differ in their chemical structure and, consequently, their properties and applications.

Properties

IUPAC Name

calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTJSFDOKRLTMQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CaO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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